Welcome to the BenchChem Online Store!
molecular formula C6H12O3 B1585420 2-Methyl-1,3-dioxolane-2-ethanol CAS No. 5754-32-5

2-Methyl-1,3-dioxolane-2-ethanol

Cat. No. B1585420
M. Wt: 132.16 g/mol
InChI Key: MPEMSDRABAGGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04876370

Procedure details

Lithium aluminium hydride (2 g, 51 mmol) is added in small portions to anhydrous ethyl ether (200 cc). The mixture is cooled to 0° C. and ethyl 3,3-ethylenedioxybutanoate (3 g, 17 mmol) is then added over 10 minutes as a solution in anhydrous ethyl ether (10 cc). The mixture is stirred for 2 hours 30 minutes at a temperature in the region of 20° C. and is then hydrolysed by adding a saturated sodium sulphate solution (12 cc). After 2 hours the white precipitate is separated off by filtration. The organic phases are dried over magnesium sulphate. 2,2-Ethylenedioxy-4-hydroxybutane (2.22 g) is thus obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]1[CH2:18][O:17][C:9]([CH3:16])([CH2:10][C:11](OCC)=[O:12])[O:8]1.S([O-])([O-])(=O)=O.[Na+].[Na+]>C(OCC)C>[CH2:7]1[CH2:18][O:17][C:9]([CH2:10][CH2:11][OH:12])([CH3:16])[O:8]1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C1OC(CC(=O)OCC)(C)OC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours 30 minutes at a temperature in the region of 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 hours the white precipitate is separated off by filtration
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulphate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1OC(C)(CCO)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.